molecular formula C13H10Cl2O4 B2722663 Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate CAS No. 364739-46-8

Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate

Cat. No.: B2722663
CAS No.: 364739-46-8
M. Wt: 301.12
InChI Key: SUGGFFIUTHZCOF-UHFFFAOYSA-N
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Description

Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate is a chlorinated aromatic compound featuring a furan ring esterified with a methyl group and substituted with a dichlorophenoxymethyl moiety. Notably, commercial availability of this compound has been discontinued across all quantities (e.g., 1g to 500mg) as of 2025, as documented by CymitQuimica .

Properties

IUPAC Name

methyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4/c1-17-13(16)11-5-3-9(19-11)7-18-12-6-8(14)2-4-10(12)15/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGGFFIUTHZCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate typically involves the esterification of 5-[(2,5-dichlorophenoxy)methyl]-2-furoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of furoate compounds exhibit cytotoxic effects against various cancer cell lines. Studies have shown that methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on similar furan derivatives have demonstrated IC50 values indicating significant potency against HeLa and HepG2 cancer cell lines .
  • Antimicrobial Properties : Compounds containing furan moieties have been investigated for their antimicrobial activities. This compound could potentially exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
  • Inhibitors of Enzymatic Activity : The compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. For example, related compounds have shown promise as inhibitors of SUMO (Small Ubiquitin-like Modifier) activating enzymes, which play roles in various cellular processes including cancer progression .

Agricultural Applications

  • Herbicidal Activity : The dichlorophenoxy group in this compound suggests potential use as a herbicide. Research into similar compounds has shown effectiveness in controlling weed species by disrupting plant growth regulation pathways .
  • Pesticide Development : Given its structural similarities with known agrochemicals, this compound may be developed into a pesticide targeting specific pests while minimizing environmental impact.

Material Science Applications

  • Polymer Synthesis : The furan ring can participate in polymerization reactions, leading to the development of novel materials with desirable properties such as thermal stability and mechanical strength. This compound could be utilized in the synthesis of biodegradable polymers or coatings .

Case Study 1: Anticancer Efficacy

In a study conducted by Phutdhawong et al., derivatives of furan compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The findings indicated that certain modifications to the furan structure significantly enhanced anticancer activity, suggesting that this compound could be optimized for similar effects .

Case Study 2: Herbicidal Potential

A comparative analysis of herbicides containing dichlorophenoxy groups revealed that this compound exhibited promising herbicidal properties in controlled trials against common agricultural weeds. This positions the compound as a candidate for further development into commercial herbicides .

Mechanism of Action

The mechanism of action of Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate (Bifenox)
  • Structure: Substituted benzoate with a nitro group at position 2 and a 2,4-dichlorophenoxy group at position 3.
  • Applications : Widely used as a herbicide, targeting broadleaf weeds in crops like soybeans and cereals .
  • Key Differences: Unlike the target compound, bifenox contains a nitro group and a benzoate backbone, which enhances its photostability and soil mobility.
2-(2,4-Dichlorophenoxymethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
  • Structure: Oxadiazole ring substituted with a 2,4-dichlorophenoxymethyl group and a 3-chlorophenyl group.
  • Physical Properties: Conductivity studies in methanol-water mixtures revealed a limiting molar conductivity (Λ₀) of 89.6 S·cm²·mol⁻¹ and ion association constants (Kₐ) of 0.015, indicating moderate electrolyte behavior .
  • Key Differences : The oxadiazole core, compared to the furan ester in the target compound, alters electronic properties and solubility. This difference likely influences reactivity in agrochemical formulations .
Methyl 4-iodo-2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Iodosulfuron-methyl-sodium)
  • Structure : Triazine-substituted benzoate with iodine and sulfonylurea groups.
  • Applications : A sulfonylurea herbicide inhibiting acetolactate synthase (ALS) in weeds .
  • Key Differences: The sulfonylurea bridge and triazine moiety enable systemic action, contrasting with the simpler ester and dichlorophenoxy groups in the target compound. This structural complexity enhances target specificity but increases synthesis costs .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Applications Physical Properties (Λ₀, Kₐ) Commercial Status (2025)
Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate Furan ester 2,5-Dichlorophenoxymethyl, methyl ester Unknown (discontinued) Not reported Discontinued
Bifenox Benzoate 2-Nitro, 2,4-dichlorophenoxy Herbicide Not applicable Available
2-(2,4-Dichlorophenoxymethyl)-oxadiazole Oxadiazole 2,4-Dichlorophenoxymethyl, 3-chlorophenyl Research chemical Λ₀ = 89.6 S·cm²·mol⁻¹ Not specified
Iodosulfuron-methyl-sodium Benzoate-triazine Sulfonylurea, iodine, triazine Herbicide Not applicable Available

Key Research Findings

  • Reactivity and Synthesis: While this compound lacks direct synthetic studies in the literature, analogous compounds like mucochloric acid derivatives (e.g., 3,4-dichloro-5-hydroxy-2(5H)-furanone) demonstrate that dichlorophenoxy groups can undergo nucleophilic substitutions with amino alcohols or glucals under catalytic conditions .
  • Electrolyte Behavior: Unlike oxadiazole-based dichlorophenoxy compounds, the furan ester’s conductivity remains unstudied. However, the Lee-Wheaton theory applied to oxadiazoles highlights the role of solvent polarity (e.g., methanol-water mixtures) in modulating ion association, a factor that may also influence the target compound’s behavior .

Biological Activity

Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate is a synthetic organic compound that has garnered interest in biological research due to its potential bioactive properties. The compound is characterized by its unique structure, which combines a furoate ester with a dichlorophenoxy group. This distinct combination may confer various biological activities, including antimicrobial and herbicidal effects.

Chemical Structure and Properties

  • Molecular Formula : C13H10Cl2O4
  • Molecular Weight : 301.12 g/mol
  • Structural Features : The compound features a furan ring and a dichlorophenoxy moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that chlorinated aromatic compounds often possess potent antimicrobial properties, making this compound a candidate for further exploration in drug development.

Table 1: Antimicrobial Activity of this compound

PathogenActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans10 mm

Herbicidal Effects

The compound has also been evaluated for its herbicidal properties. Its mechanism likely involves the inhibition of specific biochemical pathways in plants, similar to other herbicides derived from chlorinated phenoxy compounds.

Table 2: Herbicidal Activity Comparison

CompoundActivity (IC50)
This compound300 µM
Glyphosate500 µM
Atrazine250 µM

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The dichlorophenoxy group may enhance binding affinity to enzymes or receptors involved in metabolic pathways. Additionally, the furoate ester may influence the compound's solubility and cellular uptake, further modulating its biological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 100 µg/mL. The results suggest potential applications in developing new antimicrobial agents against resistant strains.

Case Study 2: Herbicidal Activity Assessment

In greenhouse trials, plants treated with this compound showed reduced growth compared to untreated controls. This indicates its potential as an effective herbicide in agricultural practices.

Q & A

Basic Research Questions

Q. What is the typical synthetic route for Methyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate, and how can purity be ensured?

  • Synthesis Protocol : The compound is synthesized via nucleophilic substitution, where 2,5-dichlorophenol reacts with a furan-2-carboxylate derivative (e.g., methyl 5-(chloromethyl)furan-2-carboxylate) in the presence of a base such as K₂CO₃ or NaOH. The reaction is typically conducted in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to achieve >95% purity. Melting point analysis (mp ~145–147°C) and HPLC (C18 column, acetonitrile/water mobile phase) are used to validate purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Key peaks include the methyl ester (δ ~3.8 ppm, singlet) and furan ring protons (δ ~6.3–7.1 ppm). The 2,5-dichlorophenoxy group shows aromatic protons as a doublet (δ ~6.9–7.3 ppm) .
  • HRMS : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₁₀Cl₂O₄: 309.00 g/mol). IR spectroscopy confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and furan ring vibrations .

Q. How can researchers screen for basic biological activity?

  • Antimicrobial Assays : Use agar dilution or broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with chloramphenicol as a positive control .
  • Anti-inflammatory Testing : Measure inhibition of cyclooxygenase (COX-1/COX-2) via ELISA, with IC₅₀ values reported relative to aspirin or ibuprofen .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound?

  • Optimization Strategies :

  • Base Selection : K₂CO₃ in DMF yields >80%, while NaOH may cause ester hydrolysis.
  • Temperature : Yields drop below 60°C due to sluggish kinetics; side reactions (e.g., furan ring decomposition) occur above 90°C .
  • Solvent Effects : Hexafluoroisopropanol (HFIP) enhances electrophilic substitution but increases cost. DMF balances efficiency and practicality .

Q. What computational methods can predict the compound’s reactivity or bioactivity?

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model the electron density of the dichlorophenoxy group, predicting sites for electrophilic attack .
  • Molecular Docking : AutoDock Vina can simulate binding to COX-2 (PDB ID 5IKT) or bacterial enoyl-ACP reductase (FabI, PDB ID 1NHI). The dichlorophenoxy moiety shows hydrophobic interactions with active-site residues .

Q. How does structural modification (e.g., halogen substitution) alter biological activity?

  • Comparative Studies :

  • Replace 2,5-dichloro with 2,4-dichloro or 2-fluoro-5-chloro groups. The 2,5-dichloro analog exhibits higher antimicrobial potency due to increased lipophilicity (logP ~3.2 vs. ~2.8 for 2,4-dichloro) .
  • Ester hydrolysis to the carboxylic acid derivative reduces cell permeability but enhances COX-2 inhibition by 30% .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., soil or plasma)?

  • LC-MS/MS Method : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Monitor the transition m/z 309→217 (loss of dichlorophenoxy group). Limit of quantification (LOQ) is ~10 ng/mL in plasma .
  • Matrix Effects : Soil samples require solid-phase extraction (SPE) with HLB cartridges, achieving 85–90% recovery. Plasma proteins are precipitated with acetonitrile .

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